REACTION_CXSMILES
|
[N:1]1[CH:6]=C[CH:4]=[C:3]([B:7]([OH:9])[OH:8])[CH:2]=1.[O:10]=[C:11]1[NH:16][CH:15]=[C:14]([C:17]([NH2:19])=[O:18])[CH:13]=[CH:12]1>>[N:16]1[CH:15]=[CH:14][C:13]([B:7]([OH:9])[OH:8])=[CH:12][CH:11]=1.[N:16]1[CH:4]=[C:3]([B:7]([OH:9])[OH:8])[CH:2]=[N:1][CH:6]=1.[O:10]=[C:11]1[NH:16][CH:15]=[C:14]([C:17]([NH2:19])=[O:18])[CH:13]=[CH:12]1
|
Name
|
Example 14
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
title compounds
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)B(O)O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
O=C1C=CC(=CN1)C(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.21 mmol | |
AMOUNT: MASS | 26 mg |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mmol | |
AMOUNT: MASS | 13 mg |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=CC(=CN1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.08 mmol | |
AMOUNT: MASS | 50 mg |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[CH:6]=C[CH:4]=[C:3]([B:7]([OH:9])[OH:8])[CH:2]=1.[O:10]=[C:11]1[NH:16][CH:15]=[C:14]([C:17]([NH2:19])=[O:18])[CH:13]=[CH:12]1>>[N:16]1[CH:15]=[CH:14][C:13]([B:7]([OH:9])[OH:8])=[CH:12][CH:11]=1.[N:16]1[CH:4]=[C:3]([B:7]([OH:9])[OH:8])[CH:2]=[N:1][CH:6]=1.[O:10]=[C:11]1[NH:16][CH:15]=[C:14]([C:17]([NH2:19])=[O:18])[CH:13]=[CH:12]1
|
Name
|
Example 14
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
title compounds
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)B(O)O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
O=C1C=CC(=CN1)C(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.21 mmol | |
AMOUNT: MASS | 26 mg |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mmol | |
AMOUNT: MASS | 13 mg |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=CC(=CN1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.08 mmol | |
AMOUNT: MASS | 50 mg |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[CH:6]=C[CH:4]=[C:3]([B:7]([OH:9])[OH:8])[CH:2]=1.[O:10]=[C:11]1[NH:16][CH:15]=[C:14]([C:17]([NH2:19])=[O:18])[CH:13]=[CH:12]1>>[N:16]1[CH:15]=[CH:14][C:13]([B:7]([OH:9])[OH:8])=[CH:12][CH:11]=1.[N:16]1[CH:4]=[C:3]([B:7]([OH:9])[OH:8])[CH:2]=[N:1][CH:6]=1.[O:10]=[C:11]1[NH:16][CH:15]=[C:14]([C:17]([NH2:19])=[O:18])[CH:13]=[CH:12]1
|
Name
|
Example 14
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
title compounds
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)B(O)O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
O=C1C=CC(=CN1)C(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.21 mmol | |
AMOUNT: MASS | 26 mg |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mmol | |
AMOUNT: MASS | 13 mg |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=CC(=CN1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.08 mmol | |
AMOUNT: MASS | 50 mg |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |